molecular formula C15H27NO4 B13587702 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid

3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid

Cat. No.: B13587702
M. Wt: 285.38 g/mol
InChI Key: FMECRTCRYMKTKA-UHFFFAOYSA-N
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Description

3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid typically involves the following steps:

    Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected piperidine.

    Alkylation: The Boc-protected piperidine is then alkylated with a suitable alkyl halide to introduce the 3-methylbutanoic acid moiety.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated batch reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like TEA.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or esters.

Scientific Research Applications

3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid involves its reactivity as a protected amine. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s reactivity is influenced by the electronic and steric properties of the Boc group and the piperidine ring.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

Uniqueness

3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the piperidine ring and the 3-methylbutanoic acid moiety. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

3-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-8-6-11(7-9-16)15(4,5)10-12(17)18/h11H,6-10H2,1-5H3,(H,17,18)

InChI Key

FMECRTCRYMKTKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CC(=O)O

Origin of Product

United States

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